2-((2,5-Dichlorophenyl)amino)nicotinonitrile
Description
Properties
IUPAC Name |
2-(2,5-dichloroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-4-10(14)11(6-9)17-12-8(7-15)2-1-5-16-12/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBDOMCVNBTSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2,5-Dichlorophenyl)amino)nicotinonitrile is a compound with significant potential in medicinal chemistry, characterized by its unique structure comprising a nicotinonitrile backbone and a 2,5-dichlorophenyl amino group. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₂H₇Cl₂N₃
- Molecular Weight : 264.11 g/mol
The presence of the nitrile (-CN) group and the dichlorophenyl moiety enhances its lipophilicity, facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds in the nicotinonitrile class often exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms. The compound's structure may contribute to increased membrane permeability, enhancing its efficacy against bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In particular, studies have demonstrated that this compound can inhibit the proliferation of human cancer cells, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
The compound exhibits IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Molecular docking studies suggest that this compound interacts effectively with enzymes involved in cancer progression and microbial resistance. Specifically, it shows binding affinity to penicillin-binding proteins and sterol 14-alpha demethylase. These interactions elucidate its mechanism of action and highlight its potential therapeutic uses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-3-cyanopyridine | Structure | Antimicrobial | Lacks dichlorophenyl group |
| 4-(2,5-Dichlorophenyl)-6-methoxy-nicotinonitrile | Structure | Antiproliferative | Contains methoxy substituent |
| 3-(4-Chlorophenyl)-nicotinonitrile | Structure | Anticancer | Different halogen substitution pattern |
The dichlorophenyl substitution in this compound enhances its biological activity compared to other compounds in the class.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for producing this compound.
- In Vitro Studies : A study evaluated the cytotoxic effects against five cancer cell lines using the MTT assay, revealing strong inhibition at varying concentrations .
- Binding Affinity Analysis : Docking studies revealed promising binding affinities (−4.315 to −5.966 Kcal/mol) for interactions with target proteins involved in microbial resistance and cancer progression .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-((2,5-Dichlorophenyl)amino)nicotinonitrile exhibits significant antimicrobial activity. Compounds within the nicotinonitrile class are known for their ability to inhibit bacterial growth and combat infections. The presence of the dichlorophenyl group enhances lipophilicity, which may improve interaction with microbial targets.
Anticancer Activity
In vitro studies have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting that this compound may also possess anticancer properties. It has shown potential in targeting enzymes involved in cancer progression and microbial resistance through molecular docking studies .
Other Therapeutic Uses
The compound has been linked to several therapeutic activities, including:
- Antiproliferative effects : Inhibition of cell proliferation in cancer models.
- Anti-inflammatory properties : Potential use in treating inflammatory diseases.
- Neuroprotective effects : Possible applications in neurodegenerative disorders due to its interactions with key biological pathways .
Chemical Synthesis and Modifications
The synthesis of this compound typically involves multi-step procedures that can be optimized through microwave-assisted synthesis to enhance yields and reduce reaction times. The ability to modify the compound's structure can lead to derivatives with improved biological activities.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-3-cyanopyridine | Structure | Antimicrobial | Lacks dichlorophenyl group |
| 4-(2,5-Dichlorophenyl)-6-methoxy-nicotinonitrile | Structure | Antiproliferative | Contains methoxy substituent |
| 3-(4-Chlorophenyl)-nicotinonitrile | Structure | Anticancer | Different halogen substitution pattern |
The dichlorophenyl substitution enhances the lipophilicity of this compound, potentially increasing its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- A study published in the Egyptian Journal of Chemistry reviewed various nicotinonitriles and their biological activities, emphasizing their role as anticancer agents and protein kinase inhibitors .
- Research on GSK-3 inhibitors highlighted potential applications in treating insulin resistance and type 2 diabetes using structurally similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 2-((2,5-Dichlorophenyl)amino)nicotinonitrile and analogous compounds:
Key Observations:
Core Heterocycle: The target compound’s nicotinonitrile core (pyridine ring with nitrile) differs from benzonitrile derivatives (e.g., 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile), which may reduce π-π stacking efficiency in biological targets compared to pyridine-based systems . Indazole derivatives (e.g., 3,7-Dimethyl-1H-indazole-5-carboxylic Acid) exhibit fused aromatic systems, enhancing rigidity and binding specificity .
Substituent Effects: The 2,5-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, the 2-hydroxyethyl group in 2-(2-hydroxyethyl)-nicotinonitrile improves hydrophilicity (logP ~1.2), making it suitable for aqueous-phase reactions .
Market and Industrial Relevance
- 2-(2-Hydroxyethyl)-nicotinonitrile is commercially significant, with established manufacturing protocols and applications in dyes and agrochemicals .
- The target compound and its dichlorophenyl analogs are less prevalent in market reports but are increasingly studied as intermediates for antimalarial and antimicrobial agents due to their halogenated aromatic systems .
Preparation Methods
Synthetic Routes to 3-Cyanopyridine Derivatives
Multiple synthetic routes to 3-cyanopyridine (nicotinonitrile) and its derivatives have been documented, providing the essential scaffold for further functionalization:
These methods highlight the versatility in preparing the nicotinonitrile core, with palladium-catalyzed cyanation offering industrially relevant high yields.
Conversion of Cyano-(2H)-pyridones to Nicotinonitriles
Furo[2,3-b]pyridine derivatives, structurally related to nicotinonitriles, have been synthesized by converting cyano-(2H)-pyridones to nicotinonitriles, followed by ring cyclization. This two-step process demonstrates the feasibility of modifying pyridone intermediates into nicotinonitrile frameworks.
Introduction of the 2,5-Dichlorophenylamino Group
Amination of Nicotinonitrile Derivatives
The key step to obtain 2-((2,5-Dichlorophenyl)amino)nicotinonitrile involves nucleophilic substitution or amination at the 2-position of the nicotinonitrile ring:
- The 2-position of nicotinonitrile is activated for nucleophilic attack due to the electron-withdrawing nitrile group.
- Reaction with 2,5-dichloroaniline or its derivatives under controlled conditions enables the formation of the amino linkage.
While specific protocols for this exact compound are limited in open literature, analogous reactions with substituted anilines and nicotinonitriles have been reported, often employing mild bases or catalysts in polar aprotic solvents at ambient or reflux temperatures.
Example Synthetic Procedure (Analogous)
A representative procedure for related compounds involves:
- Dissolving the nicotinonitrile derivative in dry acetone or ethanol.
- Adding 2,5-dichloroaniline and a base such as triethylamine or potassium carbonate.
- Stirring the mixture at room temperature or reflux for several hours.
- Isolating the product by filtration or extraction followed by recrystallization.
This approach is supported by the synthesis of related sulfonyl-amide acetophenone derivatives involving 2,5-dichlorophenyl groups, where reaction with amines in chloroform at room temperature gave moderate yields (around 50-60%).
Data Summary Table: Preparation Methods
Research Findings and Notes
- The palladium-catalyzed cyanation method is preferred for industrial-scale synthesis due to high yield and selectivity.
- Amination reactions with substituted anilines such as 2,5-dichloroaniline require careful control of reaction conditions to avoid side reactions like over-substitution or polymerization.
- The dichlorophenyl substituent influences the electronic properties of the amino group, affecting reactivity and biological activity.
- Purification by recrystallization from polar solvents yields high-purity compounds suitable for further applications in pharmaceutical synthesis.
Q & A
Q. How to statistically analyze non-linear dose-response curves for this compound?
- Methodological Answer :
- Curve Fitting : Use four-parameter logistic models (e.g., Hill equation) in GraphPad Prism or R (drc package).
- Residual Analysis : Check for heteroscedasticity; apply log transformation if necessary.
- Bootstrap Confidence Intervals : Estimate uncertainty in EC values for robust reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
